Enzymatic Potency (IC50) of Globomycin vs. Myxovirescin Across LspA Orthologs
In a direct enzymatic head-to-head comparison, globomycin exhibits dramatically different inhibitory potency against LspA from different species compared to the alternative inhibitor myxovirescin. Against the P. aeruginosa LspA ortholog (LspPae WT), globomycin is approximately 1.7-fold more potent (lower IC50) than myxovirescin [1]. Conversely, against the S. aureus LspA ortholog (LspMrs WT), globomycin is over 1,000-fold less potent than myxovirescin [1]. This species-specific potency differential is a critical factor for experimental design.
| Evidence Dimension | IC50 for LspA enzymatic inhibition |
|---|---|
| Target Compound Data | Globomycin: IC50 = 0.64 ± 0.16 µM (LspPae WT); IC50 = 170.7 ± 0.64 µM (LspMrs WT) |
| Comparator Or Baseline | Myxovirescin: IC50 = 1.09 ± 0.34 µM (LspPae WT); IC50 = 0.16 ± 0.00 µM (LspMrs WT) |
| Quantified Difference | LspPae: Globomycin is 1.7-fold more potent (0.64 vs 1.09 µM). LspMrs: Myxovirescin is 1,067-fold more potent (0.16 vs 170.7 µM). |
| Conditions | In vitro gel-shift assay measuring peptidase activity of purified LspA constructs [1]. |
Why This Matters
For researchers working with P. aeruginosa or closely related Gram-negative models, globomycin provides a far superior potency window compared to myxovirescin, which is essentially inactive.
- [1] Olieric, V., et al. (2020). Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics globomycin and myxovirescin. Nature Communications, 11, Article number: 140. View Source
